molecular formula C14H9Cl2NOS B094921 2-Chloro-10-(chloroacetyl)-10H-phenothiazine CAS No. 16189-69-8

2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Cat. No.: B094921
CAS No.: 16189-69-8
M. Wt: 310.2 g/mol
InChI Key: FXCKKLUGQMWBDD-UHFFFAOYSA-N
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Description

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities . This compound is characterized by the presence of a phenothiazine core with chloro and chloroacetyl substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine typically involves the reaction of 2-chlorophenothiazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetyl derivative . The reaction conditions often include the use of an organic solvent like chloroform and a phase transfer catalyst such as tetrabutylammonium bromide to enhance the reaction efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Chloro-10-(chloroacetyl)-10H-phenothiazine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, propargyl bromide, and various bases and acids depending on the desired transformation . Major products formed from these reactions include azido derivatives, triazoles, and other heterocyclic compounds.

Comparison with Similar Compounds

2-Chloro-10-(chloroacetyl)-10H-phenothiazine can be compared with other phenothiazine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCKKLUGQMWBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311347
Record name 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
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Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16189-69-8
Record name 16189-69-8
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Record name 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20311347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
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